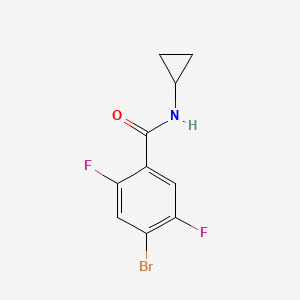

4-Bromo-N-cyclopropyl-2,5-difluorobenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-N-cyclopropyl-2,5-difluorobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8BrF2NO/c11-7-4-8(12)6(3-9(7)13)10(15)14-5-1-2-5/h3-5H,1-2H2,(H,14,15) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PATRHLJRZCWWHT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1NC(=O)C2=CC(=C(C=C2F)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8BrF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

276.08 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Strategic Route Development for 4 Bromo N Cyclopropyl 2,5 Difluorobenzamide

Retrosynthetic Analysis and Key Disconnection Strategies for the Benzamide (B126) Core

A retrosynthetic analysis of 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide identifies the amide bond as the most logical point for disconnection. This primary disconnection simplifies the target molecule into two key synthons: an activated derivative of 4-bromo-2,5-difluorobenzoic acid and cyclopropylamine (B47189). This approach is advantageous as both precursors are synthetically accessible.

Primary Disconnection (Amide Bond): The C-N bond of the amide is disconnected to yield 4-bromo-2,5-difluorobenzoic acid (or its corresponding acyl chloride) and cyclopropylamine. This is the most common and direct strategy for constructing benzamides.

Secondary Disconnections (Aromatic Core): Further disconnection of the 4-bromo-2,5-difluorobenzoic acid intermediate can be envisioned. The carboxyl group can be installed via carboxylation of an organometallic species, leading back to 1,4-dibromo-2,5-difluorobenzene (B1294941). The C-Br bond could also be a point for disconnection, suggesting a late-stage bromination of a pre-formed N-cyclopropyl-2,5-difluorobenzamide, though this may present challenges with regioselectivity.

This analysis establishes the primary synthetic strategy: the preparation of the two key building blocks followed by their coupling to form the final product.

Exploration of Diverse Synthetic Pathways to this compound

The crucial step in the synthesis is the formation of the amide bond between the 4-bromo-2,5-difluorobenzoic acid core and cyclopropylamine. The most straightforward method involves a two-step process: activation of the carboxylic acid followed by reaction with the amine.

Acid Chloride Formation: 4-bromo-2,5-difluorobenzoic acid is converted to its more reactive acyl chloride derivative, 4-bromo-2,5-difluorobenzoyl chloride. This is typically achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂), often with a catalytic amount of N,N-dimethylformamide (DMF). chemicalbook.com

Amide Coupling: The resulting acyl chloride is then reacted with cyclopropylamine in the presence of a base (e.g., triethylamine (B128534), pyridine) to neutralize the HCl byproduct and drive the reaction to completion.

Alternatively, direct coupling methods using various reagents can be employed to form the amide bond without isolating the acyl chloride intermediate. These methods are often preferred for their milder conditions and broader substrate scope.

Table 1: Comparison of Common Amide Coupling Reagents

| Coupling Reagent | Additive | Typical Solvent | Advantages | Disadvantages |

| Thionyl Chloride (SOCl₂) | Catalytic DMF | Dichloromethane (B109758) (DCM), Toluene | High reactivity, inexpensive | Harsh conditions, generates acidic byproduct |

| EDC (EDCI) | HOBt, HOAt | DCM, DMF | Mild conditions, high yields | Can be expensive, potential side reactions |

| HATU | DIPEA, Triethylamine | DMF, Acetonitrile | High efficiency, fast reaction rates | Expensive, requires careful handling |

| DCC | HOBt | DCM, THF | Effective and widely used | Forms insoluble urea (B33335) byproduct (DCU) |

The synthetic sequence involves:

Lithium-Halogen Exchange: 1,4-dibromo-2,5-difluorobenzene is treated with a strong organolithium base, typically n-butyllithium (n-BuLi), at low temperatures (e.g., -78 °C) in an inert solvent like diethyl ether or hexane. This selectively replaces one of the bromine atoms with lithium. chemicalbook.com

Carboxylation: The resulting aryllithium intermediate is then quenched by bubbling carbon dioxide gas through the solution or by adding solid carbon dioxide (dry ice). chemicalbook.com

Acidic Workup: An acidic workup (e.g., with aqueous HCl) protonates the carboxylate salt to yield the final product, 4-bromo-2,5-difluorobenzoic acid. chemicalbook.com

While selective fluorination can be achieved with specialized reagents, the synthesis of this particular benzamide typically relies on commercially available, pre-fluorinated starting materials for efficiency and control. sioc.ac.cn

Cyclopropylamine is a readily available but highly reactive building block. longdom.org Its synthesis is well-established, with one of the classic methods being the Hofmann rearrangement of cyclopropanecarboxamide (B1202528). google.com

This transformation involves treating cyclopropanecarboxamide with a solution of alkali metal hypochlorite (B82951) (e.g., sodium hypochlorite) and a strong base like sodium hydroxide. google.com The reaction proceeds through a series of intermediates to yield cyclopropylamine. More modern approaches, including electro-induced Hofmann rearrangements, have also been developed to provide practical access to this amine. researchgate.net The incorporation of this amine into the final product is achieved through the amidation reactions described in section 2.2.1.

The bromine atom on the this compound molecule serves as a versatile functional handle for further molecular elaboration through organometallic cross-coupling reactions. The Suzuki-Miyaura cross-coupling reaction is a particularly powerful tool for this purpose, allowing for the formation of new carbon-carbon bonds. nih.govresearchgate.net

In a typical Suzuki-Miyaura reaction, the bromo-benzamide substrate is reacted with an aryl or vinyl boronic acid (or boronate ester) in the presence of a palladium catalyst and a base. researchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Cross-Coupling on Aryl Bromides

| Component | Example | Role |

| Aryl Bromide | This compound | Electrophilic partner |

| Boronic Acid | Phenylboronic acid, 4-tolylboronic acid | Nucleophilic partner |

| Palladium Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Catalyzes the C-C bond formation |

| Base | K₂CO₃, K₃PO₄, Cs₂CO₃ | Activates the boronic acid and neutralizes byproducts |

| Solvent | Toluene, 1,4-Dioxane, DMF (often with water) | Solubilizes reactants and facilitates the reaction |

This strategy allows for the synthesis of a diverse library of analogues where the bromine atom is replaced with various aryl, heteroaryl, or vinyl groups, significantly expanding the chemical space accessible from this intermediate.

Optimization of Reaction Conditions for Enhanced Selectivity and Yield

Optimizing reaction conditions is essential for maximizing the yield and purity of this compound and its derivatives. Key parameters for optimization include solvent, temperature, reaction time, and the choice of reagents.

For Amidation Reactions:

Solvent: Aprotic solvents like DCM, THF, or DMF are typically used. The choice can influence reactant solubility and reaction rate.

Temperature: Acyl chloride reactions with amines are often performed at low temperatures (0 °C) to control exothermicity and minimize side reactions, followed by warming to room temperature.

Base: The choice and stoichiometry of the base (e.g., triethylamine, DIPEA) are critical to neutralize the acid byproduct without causing unwanted side reactions.

For Cross-Coupling Reactions:

Catalyst and Ligand: The selection of the palladium source and its associated ligand is crucial for catalytic efficiency. Different ligands can be screened to find the optimal balance of reactivity and stability.

Base and Solvent System: The strength and solubility of the base can significantly impact the reaction rate. The solvent system, often a mixture of an organic solvent and water, must be optimized to ensure all components remain sufficiently soluble.

Temperature: These reactions are typically run at elevated temperatures (e.g., 80-110 °C) to drive the catalytic cycle.

Systematic screening of these parameters allows for the development of a robust and scalable synthetic process.

Stereochemical Considerations and Regioselective Synthesis

The synthesis of this compound requires a strategic approach to ensure the correct placement of the bromo, fluoro, and N-cyclopropylamido groups on the benzene (B151609) ring.

Regioselective Synthesis

A plausible and common synthetic pathway to this compound begins with a suitably substituted precursor, 4-bromo-2,5-difluorobenzoic acid. The synthesis of this key intermediate is a prime example of regioselective synthesis, where the directing effects of the substituents guide the reaction to the desired constitutional isomer.

One documented method to produce 4-bromo-2,5-difluorobenzoic acid involves the lithiation and subsequent carboxylation of 1,4-dibromo-2,5-difluorobenzene. chemicalbook.comchemicalbook.com In this reaction, n-butyllithium is used to selectively replace one of the bromine atoms with lithium at a low temperature (-78°C). The fluorine atoms' electron-withdrawing nature influences the regioselectivity of this step. The resulting aryllithium intermediate is then quenched with solid carbon dioxide (dry ice) to form the corresponding carboxylate, which upon acidic workup, yields 4-bromo-2,5-difluorobenzoic acid. chemicalbook.comchemicalbook.com

The subsequent conversion of the carboxylic acid to the final amide product involves two main steps: activation of the carboxylic acid and amidation with cyclopropylamine. The carboxylic acid is typically converted to a more reactive acyl halide, such as 4-bromo-2,5-difluorobenzoyl chloride, by reacting it with a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. prepchem.com This activated intermediate then readily reacts with cyclopropylamine to form the desired amide bond, yielding this compound.

| Step | Reactant(s) | Reagent(s) | Product | Ref. |

| 1 | 1,4-Dibromo-2,5-difluorobenzene | 1. n-Butyllithium 2. Carbon Dioxide (CO₂) 3. HCl (aq) | 4-Bromo-2,5-difluorobenzoic acid | chemicalbook.comchemicalbook.com |

| 2 | 4-Bromo-2,5-difluorobenzoic acid | Thionyl chloride (SOCl₂) | 4-Bromo-2,5-difluorobenzoyl chloride | prepchem.com |

| 3 | 4-Bromo-2,5-difluorobenzoyl chloride | Cyclopropylamine, Triethylamine | This compound | - |

This table outlines a plausible synthetic route. The final amidation step is a standard procedure, though a specific literature reference for this exact transformation was not identified in the search.

Stereochemical Considerations

The molecule this compound is achiral, meaning it does not have a non-superimposable mirror image. The molecule lacks any stereocenters. The cyclopropyl (B3062369) group, while conformationally restricted, does not introduce chirality in this context as it is symmetrically attached to the amide nitrogen. Therefore, stereochemical considerations, such as the formation of enantiomers or diastereomers, are not a factor in the synthesis of the final product. The primary challenge lies in achieving the correct regiochemistry of the substituents on the benzene ring.

Application of Green Chemistry Principles in Synthetic Route Design

The traditional synthesis of amides often involves the use of stoichiometric activating reagents and volatile organic solvents, which can generate significant chemical waste. The principles of green chemistry aim to mitigate these environmental impacts by designing more sustainable chemical processes.

Catalytic Amide Bond Formation

A key area of green chemistry research is the development of catalytic methods for amide bond formation that avoid the use of stoichiometric coupling reagents. sigmaaldrich.comucl.ac.uk These traditional reagents, such as carbodiimides or phosphonium (B103445) salts, generate byproducts that are often difficult to remove and contribute to a high E-factor (Environmental Factor), a measure of the amount of waste produced per unit of product. bohrium.com

Catalytic alternatives include the use of boronic acids or enzyme catalysts. sigmaaldrich.comnih.gov For instance, certain enzymes, like Candida antarctica lipase (B570770) B (CALB), have been shown to effectively catalyze the direct amidation of carboxylic acids and amines, often under mild conditions and in greener solvents. nih.gov This enzymatic approach could potentially be applied to the reaction between 4-bromo-2,5-difluorobenzoic acid and cyclopropylamine, eliminating the need for the harsh chlorinating agent (thionyl chloride) and the subsequent stoichiometric base in the amidation step. nih.govrsc.org

Use of Greener Solvents

The choice of solvent is another critical aspect of green chemistry. Many traditional amide synthesis protocols utilize chlorinated solvents like dichloromethane or polar aprotic solvents such as dimethylformamide (DMF), which are associated with environmental and health concerns. bohrium.com

Research has focused on identifying and utilizing more benign alternatives. Solvents derived from biomass, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are gaining traction as greener substitutes. bohrium.comnih.gov These solvents are often less toxic, biodegradable, and can be produced from renewable resources. Implementing such solvents in the synthesis of this compound would significantly improve the environmental profile of the process.

A comparison of traditional versus potential green chemistry approaches for the final amidation step is presented below:

| Feature | Traditional Method | Green Chemistry Approach |

| Activation | Stoichiometric (e.g., SOCl₂, DCC, HATU) | Catalytic (e.g., Boronic acids, Enzymes) |

| Byproducts | Significant waste from activating agents | Minimal, often just water |

| Solvents | Often chlorinated or polar aprotic (e.g., DCM, DMF) | Greener alternatives (e.g., 2-MeTHF, CPME, water) |

| Conditions | Can require harsh reagents and temperatures | Often milder reaction conditions |

By integrating catalytic methods and environmentally benign solvents, the synthesis of this compound can be aligned with the principles of green chemistry, leading to a more sustainable and efficient manufacturing process.

Mechanistic Investigations of Chemical Transformations Involving 4 Bromo N Cyclopropyl 2,5 Difluorobenzamide

Elucidation of Reaction Mechanisms in Functional Group Interconversions

The primary functional group interconversion in the synthesis of 4-bromo-N-cyclopropyl-2,5-difluorobenzamide is the formation of an amide bond between a carboxylic acid (4-bromo-2,5-difluorobenzoic acid) and an amine (cyclopropylamine). This transformation does not occur spontaneously and requires the activation of the carboxylic acid's carboxyl group to facilitate nucleophilic attack by the amine.

One common method for this activation is the conversion of the carboxylic acid to an acyl chloride. This is often achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). chemicalbook.comprepchem.com The mechanism for this conversion begins with the attack of the carboxylic acid's hydroxyl group on the electrophilic sulfur or carbonyl carbon of the activating agent. A subsequent series of steps, involving the departure of leaving groups such as chloride and sulfur dioxide or carbon dioxide and carbon monoxide, results in the formation of the highly reactive 4-bromo-2,5-difluorobenzoyl chloride.

Once the acyl chloride is formed, the cyclopropylamine (B47189) acts as a nucleophile, attacking the electrophilic carbonyl carbon of the acyl chloride. This addition forms a tetrahedral intermediate. The intermediate then collapses, reforming the carbonyl double bond and expelling a chloride ion as the leaving group. A final deprotonation step, often assisted by a mild base or another molecule of the amine, yields the final product, this compound.

Alternatively, a wide array of coupling reagents can be employed to facilitate the amide bond formation directly from the carboxylic acid without the isolation of an acyl chloride. luxembourg-bio.comumich.edu Reagents such as carbodiimides (e.g., dicyclohexylcarbodiimide, DCC) or phosphonium (B103445) salts activate the carboxylic acid by converting the hydroxyl group into a better leaving group. umich.edunih.gov For instance, with DCC, the carboxylic acid adds to the carbodiimide, forming a highly reactive O-acylisourea intermediate. umich.edu This intermediate is then readily attacked by cyclopropylamine to form the amide and a urea (B33335) byproduct. umich.edu

Kinetic Studies and Reaction Rate Analysis of Synthetic Steps

While specific kinetic data for the synthesis of this compound is not available, the rates of the involved synthetic steps can be discussed in general terms. The conversion of 4-bromo-2,5-difluorobenzoic acid to its acyl chloride is typically a rapid process.

The subsequent amidation reaction is also generally fast, with the rate being dependent on several factors:

Nucleophilicity of the amine: Cyclopropylamine is a primary amine and a reasonably good nucleophile.

Electrophilicity of the acylating agent: An acyl chloride is more electrophilic and thus more reactive than a carboxylic acid activated by a coupling agent.

Concentration of reactants: Higher concentrations of the amine and the activated carboxylic acid derivative will lead to a faster reaction rate.

Temperature: As with most chemical reactions, increasing the temperature will increase the reaction rate.

Influence of Solvents and Catalysis on Reaction Pathways

The choice of solvent can significantly influence the reaction pathway and rate of amide bond formation. Aprotic solvents are generally preferred to avoid side reactions with the activated carboxylic acid derivative. Dichloromethane (B109758) and N,N-dimethylformamide (DMF) are commonly used solvents for such reactions. researchgate.net The solvent's polarity can affect the solubility of the reactants and the stability of any charged intermediates.

In the conversion of the carboxylic acid to the acyl chloride, DMF is often used in catalytic amounts. It reacts with the thionyl chloride or oxalyl chloride to form a Vilsmeier reagent, which is a more potent acylating agent and accelerates the reaction.

For the amidation step, a non-nucleophilic base is often added to neutralize the HCl generated when an acyl chloride is used. Tertiary amines like triethylamine (B128534) or pyridine (B92270) are common choices. This prevents the protonation of the cyclopropylamine, which would render it non-nucleophilic. When using coupling reagents, additives such as 1-hydroxybenzotriazole (B26582) (HOBt) can be used to form an active ester intermediate, which can suppress side reactions and reduce the risk of racemization if chiral centers are present. umich.edu

Computational Probing of Reaction Intermediates

While no specific computational studies on this compound have been found, density functional theory (DFT) is a powerful tool for probing reaction intermediates and transition states in similar reactions. Such studies could be used to calculate the geometries and energies of the reactants, intermediates, transition states, and products. This would provide a more quantitative understanding of the reaction mechanism and energetic profile. For example, DFT calculations could be used to model the tetrahedral intermediate and the transition states leading to its formation and collapse, providing insights into the bond-making and bond-breaking processes.

Advanced Spectroscopic and Analytical Techniques for Research Oriented Structural Elucidation of 4 Bromo N Cyclopropyl 2,5 Difluorobenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Connectivity and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for determining the precise structure of organic molecules in solution.

Multi-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)

A complete NMR analysis would provide the chemical shifts for each proton and carbon atom, establishing the connectivity and spatial relationships within the molecule.

¹H NMR: Would be expected to show distinct signals for the aromatic protons, the cyclopropyl (B3062369) protons, and the amide proton. The coupling patterns would be crucial in assigning these signals.

¹³C NMR: Would reveal the chemical shifts of all carbon atoms, including those in the difluorobenzamide ring and the cyclopropyl group.

COSY (Correlation Spectroscopy): Would establish proton-proton coupling correlations, for instance, between the protons on the cyclopropyl ring.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is essential for confirming the connectivity of the entire molecule.

NOESY (Nuclear Overhauser Effect Spectroscopy): Would provide information about the through-space proximity of protons, aiding in conformational analysis.

Without experimental data, a hypothetical data table cannot be accurately generated.

Solid-State NMR Applications for Crystalline Forms

Solid-state NMR would be employed to study the structure and dynamics of 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide in its crystalline form, which can provide insights into polymorphism and intermolecular interactions in the solid state.

High-Resolution Mass Spectrometry (HRMS) for Accurate Molecular Formula Determination and Fragmentation Studies

HRMS is critical for determining the exact molecular formula of a compound by providing a highly accurate mass measurement. Fragmentation patterns observed in the mass spectrum would offer additional structural information. For C₁₀H₇BrF₂NO, the expected exact mass would be a key data point for confirmation.

Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprinting and Functional Group Identification

IR and Raman spectroscopy are used to identify the functional groups present in a molecule through their characteristic vibrational frequencies.

IR Spectroscopy: Would be expected to show characteristic absorption bands for the N-H stretch of the amide, the C=O stretch of the amide, C-F stretches, and vibrations associated with the aromatic ring.

Raman Spectroscopy: Would provide complementary vibrational information, particularly for non-polar bonds.

A representative data table would include the frequencies of these vibrations.

Single-Crystal X-ray Diffraction for Definitive Three-Dimensional Structure Determination

This technique provides the most definitive structural information by determining the precise arrangement of atoms in a crystal. The resulting three-dimensional model would confirm the connectivity, bond lengths, bond angles, and intermolecular interactions.

Advanced Chromatographic Methods (e.g., Chiral HPLC, GC-MS) for Purity Assessment and Enantiomeric Excess Determination

Chromatographic methods are essential for assessing the purity of the compound.

HPLC (High-Performance Liquid Chromatography): Would be used to determine the purity of a sample.

GC-MS (Gas Chromatography-Mass Spectrometry): Could also be used for purity assessment and to analyze volatile impurities.

Chiral HPLC: Would be necessary if the compound were chiral and needed to be resolved into its enantiomers, though this compound is not chiral.

Computational Chemistry and Theoretical Studies of 4 Bromo N Cyclopropyl 2,5 Difluorobenzamide

Quantum Mechanical (QM) Calculations for Electronic Structure and Molecular Orbitals

Quantum mechanical calculations are fundamental to understanding the electronic behavior of 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide. These methods provide a detailed picture of electron distribution, molecular orbital energies, and other electronic properties that govern the molecule's behavior.

Density Functional Theory (DFT) is a widely used quantum mechanical method for predicting the ground state properties of molecules. By applying DFT, one can obtain optimized molecular geometry, electronic energy, and the distribution of electron density. For this compound, DFT calculations would typically employ a functional such as B3LYP with a suitable basis set (e.g., 6-311++G(d,p)) to accurately model the electronic structure. nih.gov

Key ground state properties that can be calculated include bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional structure. Furthermore, DFT can be used to determine the dipole moment, which provides insight into the molecule's polarity. The presence of electronegative fluorine and bromine atoms, along with the polar amide group, is expected to result in a significant dipole moment for this compound.

Table 1: Predicted Ground State Properties of this compound (Illustrative)

| Property | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | (Value) |

| Dipole Moment (Debye) | (Value) |

| C=O Bond Length (Å) | (Value) |

| N-H Bond Length (Å) | (Value) |

| C-Br Bond Length (Å) | (Value) |

| C-F Bond Lengths (Å) | (Value) |

Note: The values in this table are illustrative and would be determined through specific DFT calculations.

Ab initio methods, which are based on first principles of quantum mechanics without empirical parameters, are invaluable for predicting spectroscopic properties. For this compound, these methods can be used to simulate its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra.

Theoretical vibrational frequency calculations can help in the assignment of experimental IR and Raman spectra, providing a deeper understanding of the molecule's vibrational modes. researchgate.net Similarly, NMR chemical shifts can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) approach, aiding in the interpretation of experimental NMR data. The predicted chemical shifts for the protons and carbons in the cyclopropyl (B3062369) group and the substituted benzene (B151609) ring would be particularly insightful.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Flexibility

While QM methods are excellent for studying static molecular properties, Molecular Dynamics (MD) simulations are employed to explore the conformational landscapes and flexibility of molecules over time. nih.gov For this compound, MD simulations can reveal the different conformations the molecule can adopt and the energy barriers between them.

The rotation around the amide bond and the bond connecting the cyclopropyl group to the nitrogen atom are key degrees of freedom that would be investigated. MD simulations can provide insights into the preferred orientations of the cyclopropyl and difluorobenzamide moieties relative to each other. Understanding the conformational flexibility is crucial as it can influence the molecule's interactions with its environment. In related benzamide (B126) derivatives, fluorine atoms have been shown to influence the conformational preferences, often inducing non-planar arrangements. mdpi.com

Prediction of Reactivity Descriptors and Electrophilic/Nucleophilic Sites

Computational methods can predict the reactivity of a molecule by identifying its most reactive sites for electrophilic and nucleophilic attack. nih.govtaylorfrancis.comchemistrysteps.com For this compound, the analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides a first indication of its reactivity. The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO is related to its ability to accept electrons (electrophilicity).

Molecular Electrostatic Potential (MEP) maps are another valuable tool. The MEP surface visually represents the charge distribution on the molecule, with red regions indicating areas of high electron density (nucleophilic sites) and blue regions indicating areas of low electron density (electrophilic sites). For this compound, the oxygen atom of the carbonyl group is expected to be a primary nucleophilic site, while the hydrogen atom of the amide group and the carbon atoms attached to the halogens are potential electrophilic sites.

Table 2: Calculated Reactivity Descriptors for this compound (Illustrative)

| Descriptor | Predicted Value (eV) |

|---|---|

| HOMO Energy | (Value) |

| LUMO Energy | (Value) |

| HOMO-LUMO Gap | (Value) |

| Electronegativity (χ) | (Value) |

| Chemical Hardness (η) | (Value) |

| Global Electrophilicity Index (ω) | (Value) |

Note: The values in this table are illustrative and would be determined through specific quantum mechanical calculations.

Analysis of Intermolecular Interactions and Hydrogen Bonding Networks

The way molecules of this compound interact with each other and with other molecules is governed by intermolecular forces. mdpi.com Hydrogen bonding is expected to be a particularly important interaction for this compound. The amide group contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), allowing for the formation of hydrogen-bonded networks in the solid state or in solution. harvard.edunih.gov

Computational studies can be used to model and analyze these hydrogen bonding networks. nih.gov The strength and geometry of the hydrogen bonds can be calculated, providing insight into the stability of different molecular assemblies. Additionally, the presence of fluorine atoms can lead to other weak intermolecular interactions, such as C-H···F and C-F···π interactions, which can further influence the molecular packing and properties of the compound. researchgate.netmdpi.comacs.orgucla.edu The cyclopropyl group can also participate in weak C-H···O or C-H···π interactions. rsc.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Intrinsic Chemical Characteristics

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to predict the properties of chemicals based on their molecular structure. nih.govmdpi.com By developing a mathematical relationship between a set of molecular descriptors and a specific property, QSPR models can be used to estimate properties that are difficult or time-consuming to measure experimentally.

For this compound, QSPR models could be developed to predict various intrinsic chemical characteristics, such as its solubility, boiling point, or partition coefficient. nih.gov The molecular descriptors used in these models can be derived from the compound's structure and can include constitutional, topological, geometrical, and electronic descriptors. The development of robust QSPR models for halogenated benzamides would require a dataset of related compounds with known properties. dcu.ie

Derivatization, Analog Synthesis, and Structure Activity/property Relationship Studies of 4 Bromo N Cyclopropyl 2,5 Difluorobenzamide

Rational Design and Synthesis of Novel Analogs and Homologs

The rational design of analogs of 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide is guided by established principles of medicinal chemistry, aiming to modulate its physicochemical and potential biological properties. Key areas of modification include the bromine substituent, the aromatic fluorine atoms, and the N-cyclopropyl moiety. For instance, replacing the bromine atom with other halogens (Cl, I) or with cyano, nitro, or small alkyl groups can systematically alter the electronic and steric profile of the molecule. Similarly, the N-cyclopropyl group can be replaced with other small cycloalkyl rings (e.g., cyclobutyl, cyclopentyl) or short, branched alkyl chains to probe the impact of the amide substituent's size and conformation on molecular interactions.

The synthesis of this compound itself proceeds via the amidation of 4-bromo-2,5-difluorobenzoyl chloride. The precursor, 4-bromo-2,5-difluorobenzoic acid, can be synthesized from 1,4-dibromo-2,5-difluorobenzene (B1294941) through a lithium-halogen exchange followed by carboxylation with carbon dioxide. chemicalbook.com The subsequent conversion of the carboxylic acid to the acid chloride is typically achieved using reagents such as thionyl chloride or oxalyl chloride. prepchem.com Finally, the reaction of 4-bromo-2,5-difluorobenzoyl chloride with cyclopropylamine (B47189), usually in the presence of a base to neutralize the HCl byproduct, yields the target compound. This synthetic route is adaptable for the creation of various analogs by substituting cyclopropylamine with other primary amines.

A generalized synthetic scheme is presented below:

Table 1: Proposed Analogs of this compound and Rationale for Design

| Analog | Modification | Rationale |

| 4-Chloro-N-cyclopropyl-2,5-difluorobenzamide | Replacement of Bromine with Chlorine | To investigate the effect of a smaller, more electronegative halogen on activity. |

| N-Cyclopropyl-2,5-difluoro-4-iodobenzamide | Replacement of Bromine with Iodine | To explore the impact of a larger, more polarizable halogen, which could introduce new interactions such as halogen bonding. |

| N-Cyclobutyl-4-bromo-2,5-difluorobenzamide | Homologation of the N-cycloalkyl group | To assess the influence of ring size and conformational flexibility at the amide nitrogen on molecular recognition. |

| 4-Bromo-N-ethyl-2,5-difluorobenzamide | Substitution of cyclopropyl (B3062369) with an acyclic group | To compare the effects of a conformationally constrained versus a flexible N-substituent. |

Systematic Structural Modifications and Their Influence on Chemical Reactivity and Stability

Systematic structural modifications of this compound can significantly impact its chemical reactivity and stability. The electron-withdrawing nature of the two fluorine atoms and the bromine atom deactivates the aromatic ring towards electrophilic substitution. Conversely, these substituents make the ring susceptible to nucleophilic aromatic substitution, particularly at the positions activated by the electron-withdrawing groups. The bromine atom at the 4-position is a versatile handle for cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings, allowing for the introduction of a wide variety of substituents, including alkyl, aryl, and alkynyl groups.

The stability of the amide bond is influenced by the electronic nature of the benzoyl group and the steric bulk of the N-substituent. The electron-withdrawing fluorine atoms on the aromatic ring can increase the electrophilicity of the carbonyl carbon, potentially making the amide bond more susceptible to hydrolysis under acidic or basic conditions. However, the presence of the cyclopropyl group may offer some steric hindrance to the approach of nucleophiles.

Investigation of Substituent Effects on Electronic and Steric Properties

The electronic properties of this compound are dominated by the interplay of the inductive and resonance effects of the substituents on the aromatic ring. The fluorine and bromine atoms are strongly electronegative, exerting a powerful electron-withdrawing inductive effect (-I). While halogens also possess a lone pair that can participate in resonance (+R effect), their inductive effect is generally dominant. This results in a net electron-deficient character of the aromatic ring.

Table 2: Predicted Electronic and Steric Effects of Substituents

| Substituent | Position | Electronic Effect (Inductive/Resonance) | Steric Effect |

| Bromine | 4 | -I > +R (Electron-withdrawing) | Moderate to Large |

| Fluorine | 2 | -I > +R (Strongly electron-withdrawing) | Small |

| Fluorine | 5 | -I > +R (Strongly electron-withdrawing) | Small |

| N-Cyclopropylamide | 1 | -I, -R (Electron-withdrawing) | Moderate |

Structure-Reactivity Relationships (SRR) in Various Chemical Environments

In a biological context, the arrangement of hydrogen bond donors (the N-H of the amide) and acceptors (the carbonyl oxygen and the fluorine atoms), along with the lipophilic domains (the brominated aromatic ring and the cyclopropyl group), dictates the potential for interactions with biological macromolecules. Structure-activity relationship studies of related benzamides have shown that modifications to the aromatic ring substituents can have a profound impact on biological activity. acs.orgnih.gov For instance, the introduction of electron-withdrawing or electron-donating groups can modulate the binding affinity to target proteins.

Conformational Analysis of Designed Derivatives and Isomers

The conformational flexibility of this compound is primarily centered around the rotation of the C(aryl)-C(O) bond and the C(O)-N bond. The rotation around the C(aryl)-C(O) bond is likely to be hindered by the presence of the ortho-fluorine atom, which can lead to a non-planar arrangement between the aromatic ring and the amide group. The amide bond itself will exhibit a significant rotational barrier, leading to the existence of cis and trans isomers, with the trans conformation generally being more stable.

Applications of 4 Bromo N Cyclopropyl 2,5 Difluorobenzamide As a Synthetic Intermediate and Chemical Probe in Advanced Organic Synthesis

Utilization in the Synthesis of Complex Organic Scaffolds and Heterocycles

The presence of a bromine atom on the phenyl ring of 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide makes it an ideal candidate for various cross-coupling reactions. These reactions are foundational in the construction of complex organic scaffolds. For instance, Suzuki, Stille, Heck, and Sonogashira couplings can be employed to introduce new carbon-carbon and carbon-heteroatom bonds at the 4-position. This allows for the elaboration of the aromatic core, leading to the synthesis of biaryl compounds, acetylenic derivatives, and other extended aromatic systems that are prevalent in medicinal chemistry and materials science.

Furthermore, the strategic positioning of the bromine atom and the amide functionality can be exploited for the construction of heterocyclic systems. Intramolecular cyclization reactions, potentially following an initial cross-coupling step, could lead to the formation of fused ring systems. For example, a palladium-catalyzed Buchwald-Hartwig amination could be envisioned to form nitrogen-containing heterocycles, which are a cornerstone of many biologically active molecules. The difluoro substitution pattern on the benzene (B151609) ring can also influence the regioselectivity of these cyclization reactions and modulate the electronic properties of the resulting heterocycles.

Table 1: Potential Cross-Coupling Reactions for Derivatization

| Coupling Reaction | Reactant | Catalyst/Conditions | Potential Product Scaffold |

|---|---|---|---|

| Suzuki Coupling | Arylboronic acid | Pd catalyst, base | Biaryl derivative |

| Heck Coupling | Alkene | Pd catalyst, base | Alkenylated benzamide (B126) |

| Sonogashira Coupling | Terminal alkyne | Pd/Cu catalyst, base | Alkynylated benzamide |

Role in the Construction of Precursors for Advanced Organic Materials

The electronic properties imparted by the fluorine atoms and the potential for polymerization or incorporation into larger conjugated systems make this compound a valuable precursor for advanced organic materials. The electron-withdrawing nature of the two fluorine atoms can lower the HOMO and LUMO energy levels of derivatives, which is a critical aspect in the design of organic semiconductors, photovoltaics, and light-emitting diodes (OLEDs).

Through reactions such as Yamamoto or Suzuki polymerization at the bromine site, conjugated polymers incorporating the difluorobenzamide unit could be synthesized. These materials might exhibit interesting photophysical properties and self-assembly behaviors. The N-cyclopropyl amide group can influence the solubility and processing characteristics of such polymers, as well as their solid-state packing, which are crucial factors for device performance.

Application as a Ligand or Pre-Catalyst in Novel Organic Transformations

While less common, benzamide-based structures can sometimes serve as ligands for transition metal catalysts. The amide oxygen and potentially the aromatic pi-system of this compound could coordinate to a metal center. Modification of the molecule, for example, by introducing a phosphine (B1218219) or another coordinating group via a cross-coupling reaction, could lead to novel bidentate or pincer-type ligands. Such ligands could find applications in various catalytic transformations, including asymmetric synthesis, where the chiral environment around the metal center is crucial. The electronic tuning provided by the fluorine atoms could also modulate the catalytic activity of the metallic complex.

Use as a Chemical Probe for Mechanistic Studies in Reaction Development

The well-defined structure of this compound, with its distinct spectroscopic signatures (e.g., in ¹⁹F NMR), makes it a potential tool for mechanistic studies. The fluorine atoms can act as sensitive probes to monitor changes in the electronic environment during a chemical reaction. For instance, in the study of a new catalytic cycle, incorporating this molecule as a substrate or a ligand could allow for the tracking of intermediate species by ¹⁹F NMR spectroscopy.

The cyclopropyl (B3062369) group can also serve as a mechanistic probe. Certain reaction conditions, particularly those involving radical intermediates or strong acids, can lead to the opening of the cyclopropane (B1198618) ring. The detection of ring-opened products can provide valuable evidence for the involvement of such pathways in a given transformation.

Development of Novel Functional Molecules Through Targeted Derivatization

The primary application of this compound is likely as an intermediate in the synthesis of novel functional molecules, particularly in the pharmaceutical and agrochemical industries. The combination of the difluorophenyl ring and the N-cyclopropylamide moiety is found in several biologically active compounds. The bromine atom serves as a handle for late-stage functionalization, allowing for the rapid generation of a library of analogues for structure-activity relationship (SAR) studies.

By systematically replacing the bromine with a diverse range of substituents through the cross-coupling reactions mentioned earlier, medicinal chemists can fine-tune the pharmacological properties of a lead compound. For example, introducing hydrogen bond donors or acceptors, or groups that modulate lipophilicity, can significantly impact a molecule's potency, selectivity, and pharmacokinetic profile.

Advanced Methodologies for Research Analysis and Detection in Organic Synthesis

Development of Hyphenated Techniques for Complex Reaction Mixture Analysis

The analysis of complex reaction mixtures is a significant challenge in organic synthesis. Hyphenated techniques, which couple a separation method with a spectroscopic detection method, provide a powerful solution for separating, identifying, and quantifying individual components within a mixture. ijpsjournal.comnih.gov These methods are indispensable for monitoring the progress of a reaction, identifying byproducts, and characterizing the final product in the synthesis of compounds like 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide.

The most common and powerful hyphenated techniques include Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). longdom.orgresearchgate.net In the context of synthesizing this compound, which typically involves the reaction of a 4-bromo-2,5-difluorobenzoyl derivative with cyclopropylamine (B47189), LC-MS is particularly valuable. It allows for the separation of the starting materials, the desired amide product, and any potential side-products based on their polarity and size, while the mass spectrometer provides precise mass information for each component, confirming their identity. longdom.orgasdlib.org

Research Findings: In a typical synthesis, the crude reaction mixture can be directly injected into an LC-MS system. The resulting chromatogram would show distinct peaks for each component, and the mass spectrum for the peak corresponding to the product would confirm its molecular weight. For instance, the expected mass for this compound (C10H8BrF2NO) would be readily identifiable. This allows chemists to quickly assess the success of the reaction and determine the purity of the crude product without the need for prior isolation. asdlib.org

Table 1: Illustrative LC-MS Analysis of a Crude Reaction Mixture for this compound Synthesis

| Retention Time (min) | Detected Mass (m/z) | Proposed Identity | Purity (%) |

| 2.1 | 59.1 | Cyclopropylamine (Starting Material) | 5 |

| 4.5 | 254.9 / 256.9 | 4-Bromo-2,5-difluorobenzoyl chloride (Starting Material) | 10 |

| 6.3 | 276.0 / 278.0 | This compound (Product) | 82 |

| 7.1 | 318.0 / 320.0 | Dimerization Byproduct | 3 |

Note: The paired mass values (e.g., 276.0 / 278.0) represent the characteristic isotopic pattern of bromine (79Br and 81Br).

Microscale Synthesis and Analytical Characterization Techniques

Microscale synthesis has become a cornerstone of modern chemical research, particularly in the discovery and optimization phases. Performing reactions on a milligram or even microgram scale minimizes waste, reduces costs, and allows for rapid exploration of various reaction conditions. The synthesis of this compound can be readily adapted to a microscale setup to test different catalysts, solvents, or bases for the crucial amidation step.

Characterizing the small quantities of material produced in microscale synthesis requires highly sensitive analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Modern NMR spectrometers equipped with cryoprobes can obtain high-quality spectra from sub-milligram samples, allowing for the complete structural elucidation of the product.

Mass Spectrometry (MS): As mentioned, MS is exceptionally sensitive and can confirm the molecular weight of a compound from a minute sample. longdom.org

Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can identify key functional groups (e.g., the amide C=O and N-H stretches) present in the molecule, confirming the formation of the desired benzamide (B126) structure.

Research Findings: Adapting the synthesis of related benzamides to a microscale level allows for efficient optimization. researchgate.net For this compound, a microscale reaction array could be set up in a 96-well plate to screen various coupling agents for the amide bond formation. Each well could then be sampled and analyzed directly by a high-throughput technique like LC-MS to determine the yield, allowing for rapid identification of optimal reaction conditions.

Table 2: Expected Analytical Characterization Data for this compound

| Analytical Technique | Expected Result |

| ¹H NMR | Signals corresponding to the cyclopropyl (B3062369) protons, the aromatic protons, and the amide N-H proton. |

| ¹³C NMR | Resonances for the cyclopropyl carbons, the fluorinated and brominated aromatic carbons, and the amide carbonyl carbon. |

| High-Resolution MS | Exact mass measurement confirming the elemental formula C10H8BrF2NO. |

| FTIR | Characteristic absorption bands for N-H stretching (~3300 cm⁻¹), C=O stretching (~1650 cm⁻¹), and C-F stretching (~1200 cm⁻¹). |

Integration of Flow Chemistry Approaches for Continuous Synthesis and In-line Monitoring

Flow chemistry, where reactions are performed in a continuously flowing stream rather than a flask, offers numerous advantages over traditional batch synthesis. durham.ac.uk These benefits include enhanced safety, superior heat and mass transfer, precise control over reaction parameters (temperature, pressure, residence time), and the potential for automation and scale-up. springernature.comacs.org The synthesis of benzamide-containing active pharmaceutical ingredients has been successfully demonstrated using continuous flow processes. nih.govnih.gov

For the synthesis of this compound, a flow chemistry setup would involve pumping solutions of the acid chloride and cyclopropylamine through a T-mixer and into a heated reactor coil. The short residence time in the reactor, often just a few minutes, can lead to high yields and purity. A key advantage is the ability to integrate in-line analytical tools, such as IR or UV-Vis spectroscopy, to monitor the reaction in real-time. nih.gov This allows for dynamic optimization of the reaction conditions to maximize product formation and minimize impurities.

Research Findings: Studies on related benzamide syntheses have shown that flow chemistry can significantly improve reaction efficiency and safety. nih.gov For example, a process using a sequence of microreactors with integrated purification and in-line IR analysis has been developed for a potent benzamide-based drug candidate. nih.gov This approach allows for precise control over the reaction, ensuring consistent product quality. Applying this to this compound could enable a highly efficient and automated synthesis pathway.

Table 3: Conceptual Parameters for Continuous Flow Synthesis of this compound

| Parameter | Value | Purpose |

| Reagent A Stream | 4-Bromo-2,5-difluorobenzoyl chloride in Tetrahydrofuran (THF) | Acid chloride source |

| Reagent B Stream | Cyclopropylamine & Triethylamine (B128534) in THF | Amine and base source |

| Flow Rate | 0.5 mL/min | Controls residence time |

| Reactor Volume | 5.0 mL | Defines reaction volume |

| Residence Time | 10 min | Duration reactants spend in the reactor |

| Reactor Temperature | 60 °C | To accelerate the reaction rate |

| In-line Monitoring | FTIR Probe (monitoring disappearance of acid chloride C=O and appearance of amide C=O) | Real-time reaction progress tracking |

Automation and High-Throughput Screening Techniques in Synthetic Research

Automation and high-throughput screening (HTS) have revolutionized synthetic research by enabling the rapid execution and analysis of a large number of experiments. dispendix.com These technologies use robotic liquid handlers, automated reactors, and rapid analytical methods to screen vast libraries of catalysts, reagents, and reaction conditions in parallel. drugtargetreview.comugent.be This approach accelerates the discovery of new reactions and the optimization of synthetic routes for target molecules like this compound.

In the context of this compound's synthesis, an automated HTS platform could be used to optimize the amide coupling reaction. A multi-well plate could be set up where each well contains the starting materials along with a different combination of solvent, base, temperature, and catalyst. The robotic system would perform all additions and control the reaction conditions. After a set time, the reactions would be automatically quenched and analyzed by a fast method like LC-MS to determine the yield in each well. researchgate.netnih.gov

Research Findings: The combination of HTS with data science and machine learning is creating a paradigm shift towards autonomous, "hands-free" molecular discovery. drugtargetreview.com By generating large, high-quality datasets from HTS campaigns, machine learning algorithms can predict reaction outcomes and suggest new experimental conditions to try, further accelerating the optimization process. This data-driven approach allows researchers to navigate complex chemical spaces more efficiently to find the ideal synthesis conditions for novel compounds. drugtargetreview.com

Table 4: Example of a High-Throughput Screening Plate Layout for Optimizing the Synthesis of this compound

| Well | Solvent | Base | Temperature (°C) | Resulting Yield (%) |

| A1 | Dichloromethane (B109758) | Triethylamine | 25 | 65 |

| A2 | Dichloromethane | Diisopropylethylamine | 25 | 72 |

| A3 | Tetrahydrofuran | Triethylamine | 25 | 78 |

| A4 | Tetrahydrofuran | Diisopropylethylamine | 25 | 85 |

| B1 | Dichloromethane | Triethylamine | 40 | 70 |

| B2 | Dichloromethane | Diisopropylethylamine | 40 | 75 |

| B3 | Tetrahydrofuran | Triethylamine | 40 | 88 |

| B4 | Tetrahydrofuran | Diisopropylethylamine | 40 | 92 |

Future Research Directions and Emerging Trends in Halogenated Benzamide Chemistry

Exploration of Novel Reactivity Modalities for 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide

The carbon-bromine bond in this compound is a key functional group for exploring novel reactivity. Modern synthetic methods, particularly in the realm of photoredox catalysis, offer new ways to activate strong carbon-halide bonds under mild conditions. rsc.org The development of powerful organic photoredox catalysts has enabled divergent transformations of aryl radicals generated from such bonds, leading to chemodivergent desaturation, radical cyclization, and ipso-substitution for synthesizing a variety of complex molecules. rsc.org

Future research could focus on leveraging the bromine atom of this compound for:

Cross-Coupling Reactions: Utilizing the bromo-substituent for palladium, nickel, or copper-catalyzed cross-coupling reactions to introduce new carbon-carbon or carbon-heteroatom bonds.

Photocatalytic Activation: Employing visible-light-induced carbon-halide bond activation to generate aryl radicals, which can then participate in a range of transformations to create novel derivatives. rsc.org

Electrophilic Halogenation Chemistry: While the compound itself is halogenated, the principles behind developing new, powerful electrophilic halogenating reagents, such as N-X anomeric amides, highlight the ongoing innovation in halogen chemistry. researchgate.netchemrxiv.org This knowledge can be reversely applied to understand and control the reactivity of the existing halogen atoms on the benzamide (B126) ring.

Integration with Supramolecular Chemistry Concepts for Advanced Assemblies

The presence of multiple halogen atoms and a hydrogen-bond-donating amide group makes this compound an excellent candidate for studies in supramolecular chemistry. Halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species (a "σ-hole"), is a powerful tool for directing the self-assembly of molecules. nih.govfrontiersin.org The bromine and fluorine atoms on the aromatic ring can act as halogen bond donors, while the amide oxygen and fluorine atoms can act as acceptors.

This interplay of forces can be harnessed to construct ordered supramolecular structures. nih.gov Halogen bonding has been successfully used to create halogen-bonded frameworks from imine cages and is a key interaction in designing liquid crystals and other functional materials. nih.govrsc.org The N-H group of the amide provides a classic hydrogen bonding site, which can work in concert with halogen bonds to create robust and highly directional self-assembled networks.

| Interaction Type | Donating Group/Atom | Accepting Group/Atom | Potential Outcome |

|---|---|---|---|

| Halogen Bonding | -Br (σ-hole) | Amide C=O, Fluorine, other Lewis bases | Linear, directional assemblies; crystal engineering. nih.gov |

| Halogen Bonding | -F (weak σ-hole) | Amide C=O, other Lewis bases | Fine-tuning of molecular packing. mdpi.com |

| Hydrogen Bonding | Amide N-H | Amide C=O, Fluorine | Formation of chains, sheets, or dimeric motifs. |

| π-π Stacking | Difluorobromophenyl ring | Difluorobromophenyl ring | Stabilization of layered structures. |

Advanced Materials Science Applications as a Molecular Building Block

The potential for controlled self-assembly through halogen and hydrogen bonding positions this compound as a versatile molecular building block for advanced materials. The ability to form predictable supramolecular structures is fundamental to the field of crystal engineering. nih.gov By modifying the substituents on the benzamide core, it may be possible to tune the bulk properties of the resulting materials.

Potential applications in materials science include:

Organic Electronics: The fluorinated aromatic core could impart favorable electronic properties and stability for use in organic semiconductors or dielectrics.

Porous Frameworks: Self-assembly into porous organic frameworks could lead to materials for gas storage or separation, leveraging the defined cavities and channels created by the supramolecular interactions. rsc.org

Liquid Crystals: The rigid core and potential for directional intermolecular interactions are key features for designing liquid crystalline materials. nih.gov

Theoretical Advances Guiding Future Synthetic Innovation and Design

Computational chemistry is an increasingly powerful tool for predicting and understanding the behavior of molecules like this compound. Theoretical studies, particularly using Density Functional Theory (DFT), can provide deep insights into the nature of halogen bonds, reaction mechanisms, and electronic properties. nih.govmdpi.com

Computational approaches can guide future research by:

Modeling Supramolecular Interactions: Calculating the strength and directionality of halogen and hydrogen bonds to predict how the molecule will self-assemble, aiding in the rational design of crystalline materials. nih.govbirmingham.ac.uk

Predicting Reactivity: Simulating reaction pathways to identify the most favorable conditions for novel transformations, such as photocatalytic activation, thus reducing experimental trial and error. nih.gov

Designing New Derivatives: Screening virtual libraries of related compounds to identify derivatives with enhanced properties for specific applications in materials or medicinal chemistry. DFT can be used to investigate geometrical and electronic properties, revealing reactive sites and predicting stability. nih.gov

| Theoretical Method | Predicted Property | Application in Research & Design |

|---|---|---|

| Density Functional Theory (DFT) | Electron density distribution (σ-hole), bond energies, reaction energy profiles. nih.govresearchgate.net | Predicting halogen bond strength; guiding catalyst design; identifying reactive sites. |

| Quantum Theory of Atoms in Molecules (QTAIM) | Nature and strength of non-covalent interactions. mdpi.com | Quantifying halogen and hydrogen bonds in supramolecular assemblies. |

| Molecular Dynamics (MD) Simulations | Bulk material properties, conformational stability of assemblies. nih.gov | Simulating the behavior of materials under different conditions; assessing stability of molecular frameworks. |

Sustainable and Eco-Friendly Approaches to Benzamide Synthesis and Derivatization

A significant trend in modern chemistry is the development of sustainable and environmentally friendly synthetic methods. rsc.org This is particularly relevant for the synthesis of halogenated compounds, which traditionally can involve hazardous reagents and high energy consumption. nih.gov

Future work on this compound and related structures should prioritize green chemistry principles:

Biocatalysis: Utilizing halogenating enzymes, such as haloperoxidases, offers a green alternative for introducing halogen atoms with high selectivity under mild, ambient conditions. nih.govresearchgate.netrsc.org These enzymes use non-hazardous reagents and can be more efficient and selective than traditional chemical methods. researchgate.net

Photocatalysis: As mentioned, visible-light photoredox catalysis operates at room temperature, reducing the energy input required for chemical transformations compared to traditional thermally-driven methods. rsc.org

Sustainable Reaction Media: Exploring the use of greener solvents or even solvent-free reaction conditions can significantly reduce the environmental impact of synthetic processes. researchgate.net

| Approach | Typical Reagents/Conditions | Advantages | Challenges |

|---|---|---|---|

| Traditional Chemical Halogenation | Molecular halogens (e.g., Br₂), N-halosuccinimides (NBS), strong acids. nih.gov | Well-established, versatile. | Often requires harsh conditions, hazardous reagents, may have poor selectivity. nih.gov |

| Enzymatic Halogenation (Biocatalysis) | Haloperoxidases, halide salt, H₂O₂; ambient temperature and pressure. rsc.org | High selectivity, mild conditions, environmentally friendly. researchgate.net | Enzyme stability and substrate scope can be limited. |

| Visible-Light Photocatalysis | Organic/inorganic photocatalyst, visible light, room temperature. rsc.org | Mild conditions, high functional group tolerance, novel reactivity. | Requires specialized equipment, catalyst cost and recyclability. |

Q & A

Q. What are the optimal synthetic routes for 4-Bromo-N-cyclopropyl-2,5-difluorobenzamide, and how can purity be validated?

Methodological Answer :

- Synthesis : A plausible route involves coupling 4-bromo-2,5-difluorobenzoic acid (precursor) with cyclopropylamine via amidation. Activation of the carboxylic acid using EDCl/HOBt or HATU in DMF/DCM under inert conditions is recommended .

- Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) can isolate the product. Monitor by TLC (Rf ~0.5 in 3:1 hexane:EtOAc).

- Validation : Confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) and elemental analysis. Compare melting point with literature (if available) .

Q. How should spectroscopic characterization (NMR, MS) be conducted to confirm the structure?

Methodological Answer :

- 1H/13C NMR : Use deuterated DMSO or CDCl3. Expect aromatic proton signals at δ 7.2–8.1 ppm (split by F and Br coupling) and cyclopropyl protons as a multiplet (δ 0.5–1.5 ppm). Fluorine-19 NMR will show distinct peaks for ortho/para F substituents .

- Mass Spectrometry : ESI-MS in positive mode should display [M+H]+ at m/z 304.98 (C10H8BrF2NO). High-resolution MS (HRMS) validates the molecular formula .

Q. What are the stability considerations for this compound under varying pH and temperature?

Methodological Answer :

- Stability Tests :

- Thermal Stability : Perform TGA/DSC to assess decomposition above 150°C. Store at –20°C in amber vials to prevent photodegradation.

- pH Stability : Incubate in buffers (pH 3–9) at 25°C for 24h; monitor via HPLC. Bromine and fluorine substituents may confer acid resistance but susceptibility to hydrolysis in basic conditions .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported synthetic yields or spectroscopic data?

Methodological Answer :

- Root-Cause Analysis :

- Compare reaction conditions (e.g., solvent polarity, catalyst loading). For example, using DMF vs. THF may alter reaction kinetics .

- Validate NMR assignments with 2D techniques (HSQC, HMBC) to distinguish overlapping signals.

- Replicate experiments with controlled variables (e.g., inert atmosphere purity) to identify outliers .

Q. What computational methods are suitable for predicting reactivity or binding interactions of this compound?

Methodological Answer :

- DFT Calculations : Optimize geometry at B3LYP/6-31G(d) level to predict electrophilic sites (e.g., bromine for SNAr reactions).

- Molecular Docking : Use AutoDock Vina to simulate interactions with biological targets (e.g., enzymes with halogen-binding pockets). Validate with crystal structure data (if available) .

Q. How can this compound be utilized in mechanistic studies of enzyme inhibition or protein binding?

Methodological Answer :

- Kinetic Assays : Perform fluorescence polarization or SPR to measure binding affinity (KD) to target proteins.

- Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) of binding.

- Mutagenesis Studies : Replace bromine/fluorine with other halogens to probe steric/electronic effects on activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.